
cyanomethyl N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl N,N-dimethylcarbamate (CDMC) is a chemical compound that belongs to the family of carbamates. It is a colorless to light yellow liquid that is commonly used as a pesticide and insecticide. CDMC has been found to be effective against a wide range of pests, including mites, thrips, aphids, and whiteflies. In
Mechanism of Action
Cyanomethyl N,N-dimethylcarbamate exerts its insecticidal and pesticidal effects by inhibiting the activity of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for nerve function. By inhibiting the activity of acetylcholinesterase, cyanomethyl N,N-dimethylcarbamate causes the accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerves and eventual paralysis of the pests.
Biochemical and Physiological Effects:
cyanomethyl N,N-dimethylcarbamate has been found to have a wide range of biochemical and physiological effects on biological systems. It has been shown to modulate the production of cytokines and chemokines, which are essential for the immune response. cyanomethyl N,N-dimethylcarbamate has also been found to induce oxidative stress and DNA damage in cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using cyanomethyl N,N-dimethylcarbamate in lab experiments is its high potency and specificity for acetylcholinesterase. This allows for precise and accurate measurements of enzyme activity. However, cyanomethyl N,N-dimethylcarbamate has also been found to have toxic effects on some biological systems, which can limit its use in certain experiments. Additionally, the use of cyanomethyl N,N-dimethylcarbamate as a pesticide and insecticide raises concerns about its environmental impact and potential health hazards.
Future Directions
There are several future directions for the study of cyanomethyl N,N-dimethylcarbamate and its effects on biological systems. One area of research is the development of new and more effective insecticides and pesticides based on the structure and mechanism of cyanomethyl N,N-dimethylcarbamate. Another area of research is the study of the long-term effects of cyanomethyl N,N-dimethylcarbamate exposure on human health and the environment. Additionally, the use of cyanomethyl N,N-dimethylcarbamate as a tool to study the effects of carbamates on biological systems can lead to a better understanding of the mechanisms of action of these compounds and their potential therapeutic applications.
Synthesis Methods
The synthesis of cyanomethyl N,N-dimethylcarbamate involves the reaction of cyanogen chloride and N,N-dimethylcarbamate in the presence of a base. The reaction produces cyanomethyl N,N-dimethylcarbamate as a colorless to light yellow liquid. The purity of cyanomethyl N,N-dimethylcarbamate can be improved through distillation and recrystallization.
Scientific Research Applications
Cyanomethyl N,N-dimethylcarbamate has been widely used in scientific research as a tool to study the effects of carbamates on biological systems. It has been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that is essential for nerve function. cyanomethyl N,N-dimethylcarbamate has also been used to study the effects of carbamates on the immune system, as it has been found to modulate the production of cytokines and chemokines.
properties
CAS RN |
153648-59-0 |
|---|---|
Product Name |
cyanomethyl N,N-dimethylcarbamate |
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
cyanomethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H8N2O2/c1-7(2)5(8)9-4-3-6/h4H2,1-2H3 |
InChI Key |
DNGSJAVLBDTSLA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC#N |
Canonical SMILES |
CN(C)C(=O)OCC#N |
synonyms |
Carbamic acid, dimethyl-, cyanomethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



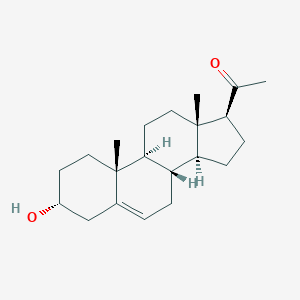
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)
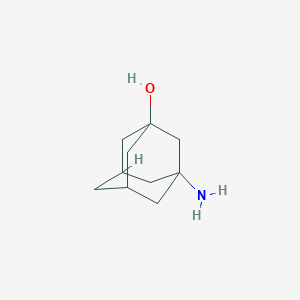

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
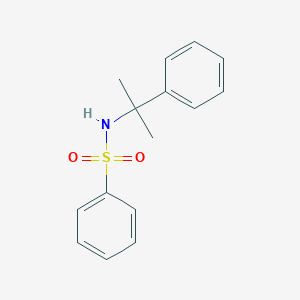


![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
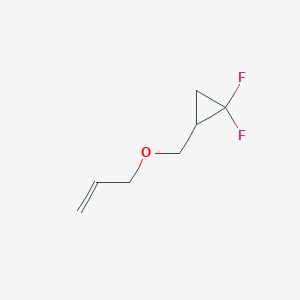
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
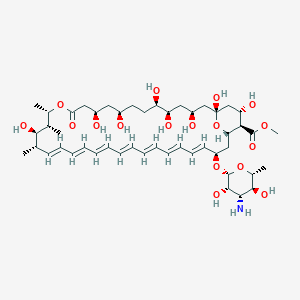
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
